Canrenone is a steroid lactone and the primary active metabolite of spironolactone, a synthetic steroid with antimineralocorticoid properties. [] It is classified as an aldosterone antagonist, meaning it blocks the action of aldosterone, a hormone that regulates salt and water balance in the body. [] In scientific research, Canrenone serves as a valuable tool for investigating aldosterone signaling pathways and their roles in various physiological and pathological processes. []
Canrenone is a synthetic compound that serves as an active metabolite of spironolactone, a well-known diuretic and antihypertensive medication. It is primarily classified as a mineralocorticoid receptor antagonist, which means it inhibits the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. Canrenone is utilized in various clinical settings, particularly in the management of conditions such as hypertension, edema, and heart failure.
Canrenone is derived from spironolactone through metabolic processes in the liver. Its chemical classification falls under steroidal compounds due to its structural characteristics resembling those of steroids. The International Union of Pure and Applied Chemistry (IUPAC) name for canrenone is 17-hydroxy-3-oxo-4-pregnen-21-carboxylic acid lactone. It is recognized for its lower antiandrogenic activity compared to spironolactone, making it a preferred option in certain therapeutic scenarios where reduced androgenic effects are desired .
The synthesis of canrenone can be achieved through several methods. One prominent approach involves the following steps:
Another method utilizes etherification and dehydrogenation reactions, where 17-beta-hydroxy-4-alkene-3-ketone is reacted with triethyl orthoformate under acidic conditions, followed by oxidation to produce canrenone .
Canrenone has a complex steroid structure characterized by its four fused rings typical of steroid compounds. The molecular formula for canrenone is C21H28O4, with a molecular weight of approximately 344.45 g/mol. Key structural features include:
The compound's structure contributes to its biological activity as a mineralocorticoid receptor antagonist .
Canrenone participates in various chemical reactions that are crucial for its synthesis and transformation:
The primary mechanism of action for canrenone involves antagonism of mineralocorticoid receptors located in the kidneys, heart, and blood vessels. By blocking these receptors, canrenone inhibits the effects of aldosterone, leading to:
This mechanism underlies its therapeutic use in treating hypertension and heart failure .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and concentration levels during synthesis and formulation processes .
Canrenone is primarily used in clinical medicine as a diuretic agent for:
Research continues into its pharmacological properties, including studies on its metabolites and their respective biological activities . Additionally, canrenone's role in receptor binding studies provides insights into its interactions with various hormonal pathways, making it relevant in endocrinology research.
Canrenone functions as a competitive antagonist of the mineralocorticoid receptor (MR), binding reversibly to the ligand-binding domain (LBD) and preventing aldosterone activation. Structural analyses reveal that canrenone’s lactone ring engages with Asn770 and Thr945 residues in the MR LBD, analogous to spironolactone, but lacks the 7α-thioacetyl group responsible for off-target binding to androgen and progesterone receptors. This confers reduced anti-androgenic activity compared to its prodrug spironolactone [2] [7]. The dissociation constant (Kd) for MR binding is approximately 24 nM, significantly lower than cortisol (Kd ~5–15 nM) but sufficient to antagonize pathologically elevated aldosterone in cardiovascular tissues [2].
Table 1: Receptor Binding Profile of Canrenone
Receptor | Binding Affinity (K*d nM) | Selectivity vs. Aldosterone | Functional Outcome |
---|---|---|---|
Mineralocorticoid Receptor (MR) | 24 | Competitive antagonist | Blocks genomic effects of aldosterone |
Androgen Receptor (AR) | >1,000 | Negligible binding | No significant anti-androgenic effects |
Progesterone Receptor (PR) | >1,000 | Negligible binding | No progestogenic activity |
Glucocorticoid Receptor (GR) | >1,000 | No binding | No cross-reactivity |
Beyond MR antagonism, canrenone modulates steroidogenesis through direct inhibition of enzymes critical to adrenal and extra-adrenal steroid metabolism:
Table 2: Canrenone Enzyme Inhibition Parameters
Enzyme | Substrate | IC₅₀/K*i (µM) | Biological Consequence |
---|---|---|---|
UGT2B7 | Aldosterone | 26 | Reduced aldosterone glucuronidation |
CYP11B2 | 11-Deoxycorticosterone | 100 | Partial suppression of aldosterone synthesis |
CYP17A1 | Pregnenolone | >200 | No clinically relevant inhibition |
HSD3B2 | Pregnenolone | >200 | No significant effect |
Metabolic studies using NCI-H295R adrenocortical cells confirm canrenone alters steroidogenic flux, increasing precursor accumulation (11-deoxycorticosterone, deoxycortisol) while reducing cortisol and aldosterone output by 20–30% [9].
Canrenone influences rapid, non-genomic signaling cascades independent of nuclear MR translocation:
Table 3: Non-Genomic Signaling Effects of Canrenone
Signaling Pathway | Target Molecule | Effect of Canrenone | Physiological Outcome |
---|---|---|---|
ENaC Regulation | SGK1/Nedd4-2 | Inhibition | Reduced renal sodium reabsorption |
Oxidative Stress | NADPH oxidase | Suppression of assembly | Decreased ROS production |
Inflammatory Response | p38 MAPK/c-Src | Dephosphorylation | Reduced vascular inflammation |
Calcium Signaling | Ca²⁺ ATPase | Enhanced activity | Improved vascular tone |
The crosstalk between genomic and non-genomic actions underpins canrenone’s cardiorenal protection. By inhibiting MR nuclear translocation and membrane-initiated kinase cascades, it disrupts positive feedback loops where aldosterone-induced ROS perpetuates MR activation [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7